molecular formula C9H17N5O10S2 B12287084 2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate

Cat. No.: B12287084
M. Wt: 419.4 g/mol
InChI Key: LBQCNNFCOOFVNL-UHFFFAOYSA-N
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Description

(6S)-Tetrahydro-L-biopterin Disulfate is a chemical compound that plays a crucial role in various biological processes. It is a reduced form of biopterin, a naturally occurring pteridine derivative. This compound is significant in the biosynthesis of neurotransmitters and nitric oxide, making it essential for proper neurological and cardiovascular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-Tetrahydro-L-biopterin Disulfate typically involves the reduction of biopterin. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydrobiopterin.

Industrial Production Methods

Industrial production of (6S)-Tetrahydro-L-biopterin Disulfate often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The disulfate form is obtained by treating the tetrahydrobiopterin with sulfuric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

(6S)-Tetrahydro-L-biopterin Disulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized back to biopterin.

    Reduction: It can be further reduced to dihydrobiopterin.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Biopterin.

    Reduction: Dihydrobiopterin.

    Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

(6S)-Tetrahydro-L-biopterin Disulfate has numerous applications in scientific research:

    Chemistry: Used as a reducing agent and in the synthesis of complex organic molecules.

    Biology: Plays a role in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.

    Medicine: Investigated for its potential in treating neurological disorders and cardiovascular diseases.

    Industry: Used in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of (6S)-Tetrahydro-L-biopterin Disulfate involves its role as a cofactor for various enzymes. It is essential for the activity of nitric oxide synthase, which produces nitric oxide, a critical signaling molecule. It also acts as a cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    Biopterin: The oxidized form of tetrahydrobiopterin.

    Dihydrobiopterin: A partially reduced form of biopterin.

    Neopterin: Another pteridine derivative with different biological functions.

Uniqueness

(6S)-Tetrahydro-L-biopterin Disulfate is unique due to its specific role as a cofactor in enzymatic reactions. Its ability to participate in both oxidation and reduction reactions makes it versatile in various biochemical pathways. Additionally, its disulfate form enhances its stability and solubility, making it suitable for industrial applications.

Properties

Molecular Formula

C9H17N5O10S2

Molecular Weight

419.4 g/mol

IUPAC Name

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate

InChI

InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6)

InChI Key

LBQCNNFCOOFVNL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O

Origin of Product

United States

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